1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h1-2,9-10,13H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIOXXZPZRSMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Cyclohex-3-ene-1-carbonyl Intermediate
The cyclohex-3-ene-1-carbonyl portion is derived from cyclohexene derivatives, particularly cyclohex-2-en-1-ones or related compounds, through selective functionalization. Key methods include:
Bromination-Dehydrobromination of Cyclohexene:
Cyclohexene can be brominated at low temperatures (-5 to 0 °C) in solvents such as chloroform, carbon tetrachloride, or glacial acetic acid to yield 1,2-dibromocyclohexane derivatives with yields of 80-95%. Subsequent dehydrobromination using bases like sodium hydroxide or potassium hydroxide in ethylene glycol or poly(ethylene glycol) leads to the formation of cyclohexa-1,3-dienes, which are key intermediates for further functionalization.Avoidance of Side Reactions:
The synthesis must carefully control temperature and reaction conditions to prevent side reactions such as polymerization, isomerization, oxidation, and aromatization of the cyclohexadiene intermediates. For instance, prolonged heating above 170 °C or exposure to Lewis acids can cause polymerization and reduce yield.Organometallic Reagents:
Organomagnesium and organolithium compounds can be used to functionalize cyclohex-2-en-1-ones to introduce the carbonyl group at the desired position, facilitating the formation of the cyclohex-3-ene-1-carbonyl moiety.
Preparation of the Pyrrolidin-3-ol Moiety
Pyrrolidin-3-ol derivatives are commonly synthesized via catalytic methods involving N-hydroxylsulfonamides and copper(I) catalysts:
- Copper(I) Trifluoromethanesulfonate-Benzene Complex Catalysis:
Pyrrolidines, including pyrrolidin-3-ol derivatives, can be synthesized efficiently from N-hydroxylsulfonamides using bis[copper(I) trifluoromethanesulfonate]-benzene complex as a redox catalyst. This method provides a controlled approach to construct the pyrrolidine ring with hydroxyl substitution at the 3-position.
Coupling to Form 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol
The final step involves coupling the cyclohex-3-ene-1-carbonyl intermediate with the pyrrolidin-3-ol unit:
Acylation Reaction:
The carbonyl group of the cyclohex-3-ene-1-carbonyl intermediate can be activated and reacted with the pyrrolidin-3-ol under inert atmosphere conditions using Schlenk techniques to avoid oxidation. Acid chlorides or activated esters of the cyclohex-3-ene-1-carboxylic acid can be used to facilitate amide bond formation.Reaction Conditions:
Typical conditions involve stirring the reactants in anhydrous solvents at controlled temperatures (often 0 °C to room temperature) overnight, followed by quenching with aqueous acid, extraction, and purification by vacuum distillation or chromatography.
Summary Table of Preparation Steps
Research Findings and Considerations
Purity and Isomer Control:
The preparation of cyclohexadiene intermediates requires careful monitoring to avoid isomer mixtures and impurities such as benzene and unreacted cyclohexene. Analytical techniques like gas-liquid chromatography and infrared spectroscopy are essential for purity assessment.Avoidance of Polymerization and Oxidation:
The cyclohex-3-ene-1-carbonyl intermediates are sensitive to polymerization catalyzed by Lewis acids and oxidation by atmospheric oxygen, necessitating inert atmosphere techniques during synthesis and purification.Catalyst Efficiency:
The use of copper(I) trifluoromethanesulfonate complexes has been demonstrated to be a robust catalytic system for pyrrolidine synthesis, providing good yields and selectivity for the 3-hydroxyl substitution pattern.Scalability: The bromination-dehydrobromination method and organometallic functionalization are amenable to scale-up with proper control of reaction parameters to maintain yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: Formation of cyclohex-3-ene-1-carboxylic acid or cyclohex-3-ene-1-one.
Reduction: Formation of this compound alcohol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds or covalent interactions with active sites, modulating the activity of the target molecules. The cyclohexene and pyrrolidin-3-ol moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Compounds for Comparison:
1-(3-Chloro-benzyl)-pyrrolidin-3-ol (CAS 1033012-64-4) Structure: Substituted with a 3-chloro-benzyl group at the pyrrolidine nitrogen. Molecular Formula: C₁₁H₁₄ClNO; Molar Mass: 211.69 g/mol. Features: The aromatic chloro-benzyl group enhances lipophilicity and may influence receptor binding in pharmacological contexts.
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) Structure: Contains a carboxylic acid and ketone group on the pyrrolidine ring. Molecular Formula: C₇H₉NO₃; Molar Mass: 155.15 g/mol. Features: High polarity due to the carboxylic acid group, impacting solubility and acidity (pKa ~4-5).
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) Structure: Combines a phenylethyl-substituted pyrrolidine with an oxadiazole-phenylpyridyl scaffold. Molecular Formula: C₂₄H₂₄N₄O₂; Molar Mass: 400.48 g/mol.
2-Cyclohexylidene-3-(pyrrolidin-1-yl)-3-thioxopropanenitrile (1n)
- Structure : Includes a thioxopropanenitrile group and cyclohexylidene moiety.
- Features : The nitrile and thioamide groups enhance electrophilicity, enabling participation in [4+1]-annulation reactions.
Table 1: Comparative Analysis of Key Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Functional Groups | Key Synthetic Features | Potential Applications |
|---|---|---|---|---|---|
| 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol | C₁₂H₁₇NO₂ | 207.27* | Cyclohexene carbonyl, hydroxyl | Likely acylation of pyrrolidin-3-ol | Drug intermediate, ligand design |
| 1-(3-Chloro-benzyl)-pyrrolidin-3-ol | C₁₁H₁₄ClNO | 211.69 | Chloro-benzyl, hydroxyl | Alkylation of pyrrolidin-3-ol | Antimicrobial agents |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C₇H₉NO₃ | 155.15 | Ketone, carboxylic acid | Oxidation/alkylation pathways | Peptide mimetics, chelators |
| Compound 1a | C₂₄H₂₄N₄O₂ | 400.48 | Oxadiazole, phenylethyl, pyridyl | Multi-step coupling reactions | Antiviral candidates |
| Compound 1n | C₁₃H₁₇N₃S | 247.36 | Thioxopropanenitrile, cyclohexylidene | DBU-catalyzed annulation | Heterocyclic synthesis |
*Calculated based on molecular formula.
Biological Activity
1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol is a chemical compound notable for its unique structural features, which include a cyclohexene ring and a pyrrolidine moiety. The molecular formula of this compound is , with a molecular weight of approximately 195.26 g/mol. Its structure allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and biological research .
Structural Characteristics
The compound is characterized by:
- Cyclohexene Ring : Provides a hydrophobic character and potential for π-stacking interactions.
- Pyrrolidin-3-ol Moiety : Contributes to hydrogen bonding capabilities and reactivity due to the hydroxyl group.
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily attributed to its structural components. The following sections summarize key findings related to its biological effects, mechanisms of action, and potential therapeutic applications.
The biological activity of this compound is believed to involve:
- Enzyme Interaction : The carbonyl group can form hydrogen bonds or covalent interactions with active sites on enzymes, potentially modulating their activity.
- Receptor Binding : The compound may interact with specific receptors, influencing cellular signaling pathways.
Biological Activities
Research has shown that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Effects : Some derivatives have demonstrated inhibitory effects on bacterial growth.
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, possibly through modulation of inflammatory pathways.
Comparative Biological Activity Table
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | Enzyme inhibition, Receptor modulation |
| Pyrrolidin derivatives | Varies widely | Depends on substituents |
| Cyclohexene derivatives | Antioxidant | Free radical scavenging |
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, with an IC50 value comparable to established antibiotics.
Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that the compound reduced the secretion of pro-inflammatory cytokines in macrophage cultures. This suggests a potential role in managing inflammatory conditions, although further studies are required to elucidate the exact mechanisms involved.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of cyclohexene derivatives with pyrrolidin derivatives under specific conditions (e.g., using coupling agents like DCC). This synthetic route can be optimized for yield and purity in both laboratory and industrial settings .
Potential Applications
- Medicinal Chemistry : Development of new therapeutics targeting inflammation and infection.
- Chemical Research : As an intermediate in synthesizing more complex molecules.
Q & A
Q. What are the key synthetic routes for 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol, and how can reaction yields be optimized?
Methodological Answer :
- Cyclization Approach : A common method involves cyclizing precursors like 1,4-dichloro-2-butanol with amines under controlled conditions. For example, heating at 120°C in a closed system with stirring for 10 hours, followed by NaOH treatment and vacuum distillation to isolate the product (yield ~60%) .
- Catalytic Optimization : Use of Lewis acid catalysts (e.g., BF₃·Et₂O) or transition-metal catalysts (e.g., Pd/C) can enhance acyl transfer reactions. Temperature gradients (e.g., 75°C for 8 hours in CCl₃CH₃) improve stereochemical outcomes .
- Yield Improvement : Solvent selection (e.g., benzene for extraction) and stepwise purification (e.g., silica gel chromatography with petroleum ether/EtOAc gradients) are critical .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer :
- Storage Conditions : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Incompatible Materials : Avoid strong acids/bases and oxidizing agents (e.g., HNO₃, KMnO₄), which may degrade the compound or produce hazardous byproducts (e.g., toxic fumes upon combustion) .
- Safety Protocols : Use PPE (gloves, goggles, lab coats) and work in fume hoods due to acute toxicity risks (oral/dermal/inhalation Category 4 per EU-GHS) .
Q. What analytical techniques are recommended for structural elucidation and purity assessment?
Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the cyclohexene carbonyl and pyrrolidine-hydroxyl moieties. Compare shifts with analogs like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol (δ 3.5–4.0 ppm for hydroxyl protons) .
- Chromatography : HPLC with C18 columns (MeCN/H₂O mobile phase) or GC-MS for volatile impurities. Retention times can be cross-referenced with databases like PubChem .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₅NO₂: 194.1176) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound?
Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselectivity in the cyclohexene ring formation .
- Resolution Techniques : Use chiral columns (e.g., Chiralpak AD-H) or enzymatic resolution (lipases for acyl transfer) to separate enantiomers. Diastereomeric ratios (dr) can be quantified via ¹H NMR .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict transition-state energies and optimize reaction pathways for desired stereoisomers .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
Methodological Answer :
- Data Validation : Cross-reference SDS from multiple sources (e.g., Key Organics Limited vs. CAS Common Chemistry). Note that acute toxicity data may be incomplete due to limited characterization .
- In Silico Prediction : Tools like EPA TEST or OECD QSAR Toolbox predict ecotoxicity (e.g., LC50 for fish) when experimental data are absent .
- Dose-Response Studies : Conduct in vitro assays (e.g., HepG2 cell viability) to establish IC50 values, addressing discrepancies in hazard classifications .
Q. How does the reactivity of this compound compare to structural analogs like cyclohex-3-en-1-ol?
Methodological Answer :
- Electrophilic Reactivity : The carbonyl group increases susceptibility to nucleophilic attack (e.g., Grignard reagents) compared to non-acylated cyclohexenols .
- Oxidative Stability : Cyclohexene’s conjugated double bond may reduce oxidation rates relative to simpler alkenes. Monitor via TLC or FTIR (C=O stretch at ~1700 cm⁻¹) .
- Biological Activity : Hydroxyl and carbonyl groups enable hydrogen bonding with enzymes (e.g., kinases), unlike non-polar analogs. Test via SPR or ITC binding assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
